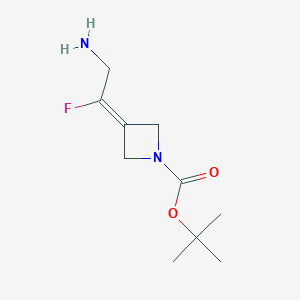

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H17FN2O2 and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a fluoroethylidene moiety, making it a unique and versatile molecule in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1-fluoroethanol under specific reaction conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoroethylidene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H8N2O3S

- Molecular Weight : 188.21 g/mol

- Functional Groups : Sulfonamide and carboxylic acid groups attached to a thiophene ring.

Medicinal Chemistry

2-Sulfamoylthiophene-3-carboxylic acid has been explored for its potential in drug development due to its biological activities.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for antibiotic development .

- Anticancer Activity : Research has demonstrated that 2-sulfamoylthiophene-3-carboxylic acid and its derivatives can inhibit cancer cell proliferation. For instance, synthesized analogs were tested against multiple cancer cell lines, showing promising results in inhibiting growth .

Organic Synthesis

The compound serves as an important reagent or intermediate in organic synthesis processes.

- Reagent for Synthesis : It is utilized in the synthesis of various organic compounds, including heterocycles and other biologically active molecules. Its sulfonamide group allows for nucleophilic substitution reactions, making it versatile for creating new chemical entities .

- Substitution Reactions : The thiophene ring can undergo electrophilic substitution reactions, which are essential for modifying the compound to enhance its biological activity .

Materials Science

2-Sulfamoylthiophene-3-carboxylic acid finds applications in the development of advanced materials.

- Organic Semiconductors : The compound has been investigated for its potential use in organic electronics due to the conductive properties of thiophene derivatives. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Tables

| Application Area | Specific Use | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus (MIC values) |

| Anticancer Activity | Significant inhibition of cancer cell lines (GI50 values) | |

| Organic Synthesis | Reagent for Synthesis | Facilitates creation of diverse organic compounds |

| Substitution Reactions | Successful modifications enhancing biological activity | |

| Materials Science | Organic Electronics | Potential in OLEDs and photovoltaic applications |

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized from 2-sulfamoylthiophene-3-carboxylic acid and evaluated for their antibacterial properties. The most effective derivative showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Anticancer Evaluation : In a study conducted by the National Cancer Institute, several derivatives were screened against a panel of cancer cell lines. One derivative exhibited over 80% inhibition against leukemia cells, highlighting its potential as an anticancer agent .

- Organic Synthesis Application : Researchers successfully used 2-sulfamoylthiophene-3-carboxylic acid as a precursor in synthesizing new classes of sulfonamide antibiotics, demonstrating its utility in pharmaceutical chemistry .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethylidene moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-aminoazetidine-1-carboxylate

- tert-Butyl 3-(2,4-difluorophenyl)aminoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate is unique due to the presence of the fluoroethylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a tert-butyl group, and an amino-fluoroethylidene moiety. Its IUPAC name is tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate, with the following chemical formula:

- Molecular Formula : C10H20N2O2

- CAS Number : 193269-78-2

- InChI Key : JSURSCDQTBSUPP-ZETCQYMHSA-N

Synthesis

The synthesis of this compound involves several steps, including the reaction of azetidine derivatives with various reagents. A typical synthetic route includes:

- Starting Materials : 3-Aminoazetidine-1-carboxylic acid tert-butyl ester.

- Reagents : EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), HOBT (1-Hydroxybenzotriazole).

- Solvents : Dichloromethane (DCM), followed by purification through silica gel chromatography.

Antimicrobial Activity

Research indicates that compounds with azetidine structures can exhibit antimicrobial properties. A study focusing on structurally similar azetidine derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds have revealed that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features demonstrated cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications.

Enzyme Inhibition

Some studies have explored the enzyme inhibition capabilities of azetidine derivatives. For example, certain azetidine-containing compounds were found to inhibit enzymes involved in metabolic pathways, which can be crucial for drug development targeting specific diseases.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSYXAYKDRQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.